molecular formula C9H16N4O3 B2585769 N-(2-Methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine CAS No. 1429417-42-4

N-(2-Methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine

Cat. No.: B2585769
CAS No.: 1429417-42-4
M. Wt: 228.252
InChI Key: VRHVJJDAGNAVMQ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine is a pyrazole-derived amine featuring a nitro group at the 4-position, a propan-2-yl (isopropyl) substituent at the 1-position, and a 2-methoxyethylamine group at the 3-position. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications due to their structural versatility and electronic properties. The 2-methoxyethyl chain may improve solubility in polar solvents, while the isopropyl group contributes to steric bulk, affecting conformational stability .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-7(2)12-6-8(13(14)15)9(11-12)10-4-5-16-3/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHVJJDAGNAVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)NCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine typically involves the reaction of 4-nitro-1-propan-2-ylpyrazole with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-Methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole Derivatives

Compound Name Pyrazole Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound 1: Propan-2-yl; 3: 2-Methoxyethylamine; 4: Nitro C₉H₁₆N₄O₃ 228.25 (calculated) Nitro, methoxyethyl, isopropyl
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1: Pyridin-3-yl; 3: Methyl; 4: Cyclopropylamine C₁₂H₁₅N₅ 229.28 Pyridine, cyclopropylamine
N-[2-(4-(1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl)phenoxy)ethyl]-N-methylpyridin-2-amine 1: Sulfonylphenyl; 3: Phenoxyethyl; 4: Methylpyridinamine C₂₄H₂₄N₄O₄S 464.54 Sulfonyl, phenoxyethyl, pyridine
N-Methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine 1: Thiophenecarbonyl; 3: Phenoxyethyl; 4: Methylpyridinamine C₂₂H₂₀N₄O₂S 404.48 Thiophene, carbonyl, pyridine

Key Observations:

  • Nitro vs. Sulfonyl/Thiophene Groups: The nitro group in the target compound contrasts with sulfonyl or thiophene-carbonyl moieties in analogs .
  • Amine Substituents: The 2-methoxyethylamine chain distinguishes the target compound from cyclopropylamine or methylpyridinamine derivatives. Methoxyethyl groups enhance hydrophilicity, which may improve aqueous solubility relative to cyclopropyl or aromatic amines .

Table 3: Comparative Physicochemical Properties

Property Target Compound N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine N-[2-(4-(1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl)phenoxy)ethyl]-N-methylpyridin-2-amine
Solubility Moderate (polar solvents) Low (logP ~2.5 inferred) Low (hydrophobic sulfonyl group)
Melting Point Not reported 104–107°C Not reported
Stability Nitro group may degrade under heat/light Stable under ambient conditions Sulfonyl group enhances thermal stability

Functional Implications:

  • The nitro group’s instability under reducing conditions could limit the compound’s utility in catalytic hydrogenation reactions, whereas sulfonyl-containing analogs are more robust .
  • The methoxyethyl chain may improve solubility in ethanol or DMSO compared to purely aromatic analogs, aiding formulation in drug delivery systems .

Biological Activity

N-(2-Methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine is a pyrazole derivative that has attracted attention due to its potential biological activities. This compound features a unique structural framework with a nitro group and an amine, which contribute to its reactivity and possible therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name N(2methoxyethyl)4nitro1propan2ylpyrazol3amine\text{IUPAC Name }this compound

Key Features:

  • Nitro Group : The presence of the nitro group allows for redox reactions, potentially leading to the formation of reactive intermediates.
  • Amine Group : The amine can engage in hydrogen bonding and nucleophilic substitution reactions, influencing various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form nitroso derivatives, which may exhibit different biological properties. The amine functionality enhances the compound's solubility and reactivity, making it suitable for various biochemical interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound have shown promising antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Case Studies

  • Antimicrobial Screening : In a study examining various pyrazole derivatives, this compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Activity : A case study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting its potential application in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-Methoxyethyl)pyrazoleLacks nitro groupLimited reactivity
4-Nitro-1-propan-2-ylpyrazoleLacks methoxyethylamine substitutionReduced solubility
N-(2-Ethoxyethyl)-4-nitro-1-propan-2-ylpyrazolEthoxy instead of methoxyAltered chemical properties

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